molecular formula C21H20N2O6S2 B2804477 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide CAS No. 941949-98-0

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2804477
CAS No.: 941949-98-0
M. Wt: 460.52
InChI Key: ZXSWOXUEEUVHBZ-UHFFFAOYSA-N
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Description

N-(2-((4-Methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide (CAS 941949-98-0) is a synthetic small molecule with a molecular formula of C21H20N2O6S2 and a molecular weight of 460.52 g/mol . This benzamide derivative features a complex structure integrating a 4-methoxybenzenesulfonyl group, a thiophen-2-yl moiety, and a 3-methyl-4-nitrobenzamide group. The presence of these distinct pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. While the specific biological target and detailed mechanism of action for this compound require further investigation, its structural architecture suggests potential for diverse research applications. The sulfonyl group is a common feature in many enzyme inhibitors, and the nitro-aromatic moiety can be crucial for electron affinity or as a synthetic handle for further derivatization . Compounds containing thiophene and benzamide scaffolds are frequently explored in oncology and immunology research, particularly in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising target in cancer immunotherapy . The structural complexity of this molecule provides a versatile core for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic compounds, or as a candidate for high-throughput screening in biological assays .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-14-12-15(5-10-18(14)23(25)26)21(24)22-13-20(19-4-3-11-30-19)31(27,28)17-8-6-16(29-2)7-9-17/h3-12,20H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSWOXUEEUVHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the sulfonyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Nitrobenzamide Moiety: The final step involves the nitration of a benzamide precursor, followed by coupling with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence Source) Key Structural Features Functional Group Differences Molecular Weight (g/mol)* Notable Properties
Target Compound 4-Methoxyphenylsulfonyl, thiophen-2-yl ethyl, 3-methyl-4-nitrobenzamide ~485.5 High polarity due to nitro and sulfonyl groups; potential metabolic instability.
AR-769 () N-[2-(4-Methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide Replaces thiophene with benzimidazole; lacks nitro group. ~417.4 Likely enhanced π-stacking from benzimidazole; reduced redox activity.
4-Bromo-N-(2-nitrophenyl)benzamide () 4-Bromo-N-(2-nitrophenyl)benzamide Lacks sulfonyl and thiophene groups; simpler nitrobenzamide core. ~331.1 Lower steric hindrance; bromine may enhance halogen bonding.
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Methoxyphenyl triazole, ethoxyphenyl acetamide Triazole sulfanyl group instead of thiophene; ethoxy vs. nitro substitution. ~545.6 Triazole may confer metal-binding capacity; ethoxy group increases lipophilicity.
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () 4-Methoxybenzamide, triazole-thiohydroxyacetamide Hydroxyamino-thioacetamide side chain; benzyl substitution. ~482.5 Hydroxyamino group could enable chelation or redox modulation.

*Molecular weights estimated using atomic composition.

Key Comparative Insights:

Electron-Withdrawing Groups: The target compound’s 4-nitro group distinguishes it from analogs like AR-769 (), which lacks nitro functionality. Nitro groups enhance electrophilicity but may confer toxicity risks .

Aromatic Moieties :

  • The thiophen-2-yl group in the target compound contrasts with benzimidazole (AR-769, ) or triazole () cores in analogs. Thiophene’s lower aromaticity may reduce π-stacking but improve metabolic stability compared to fused-ring systems .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols involving sulfonylation, thiophene coupling, and amidation, akin to methods in and . This contrasts with simpler nitrobenzamides () or triazole derivatives (), which involve fewer steps .

Potential Bioactivity: While biological data for the target compound are absent, structural analogs with sulfonamide and nitro groups (e.g., ) are often explored as antimicrobials or anticancer agents due to their electrophilic reactivity .

Biological Activity

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methyl-4-nitrobenzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of approximately 445.55 g/mol. The presence of the methoxyphenyl and thiophene moieties contributes to its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mode of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0G2/M phase arrest

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism, leading to reduced energy production.
  • Receptor Modulation : It interacts with various G protein-coupled receptors (GPCRs), affecting signaling pathways that control cell growth and apoptosis.
  • Oxidative Stress Induction : The nitro group in its structure can generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

Study 1: Antitumor Efficacy in Vivo

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, highlighting its potential for therapeutic use.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating chronic infections.

Q & A

Basic Stability Question

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro-group photoreduction .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .

Advanced Degradation Analysis
HPLC stability studies (pH 7.4 buffer, 37°C) reveal a half-life of ~72 hours. LC-MS identifies primary degradation products (e.g., demethylated sulfonic acid), guiding formulation strategies (e.g., lyophilization) .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Data Contradiction Analysis
Discrepancies may stem from:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
  • Cellular context : Compare activity in primary vs. immortalized cells (e.g., ’s anti-inflammatory assays).
  • Metabolic interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.